N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex hydrazide derivative featuring three key moieties:
- Biphenyl ethylidene group: A conjugated aromatic system that may enhance π-π stacking interactions.
- 1,2,4-triazole ring: Substituted at positions 4 and 5 with phenyl and 4-bromophenyl groups, respectively, introducing steric bulk and electronic effects.
- Sulfanyl acetohydrazide linker: A flexible thioether-acetohydrazide chain that facilitates hydrogen bonding and metal coordination .
Properties
Molecular Formula |
C30H24BrN5OS |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H24BrN5OS/c1-21(22-12-14-24(15-13-22)23-8-4-2-5-9-23)32-33-28(37)20-38-30-35-34-29(25-16-18-26(31)19-17-25)36(30)27-10-6-3-7-11-27/h2-19H,20H2,1H3,(H,33,37)/b32-21+ |
InChI Key |
KJMXIHVOSPZKTM-RUMWWMSVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the biphenyl and triazole intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions. The final step involves the condensation of the intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step reactions that integrate hydrazine derivatives with triazole moieties. The structure can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography.
Biological Applications
The compound exhibits several promising biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have shown significant antimicrobial effects against various bacterial and fungal strains. For instance, derivatives containing triazole rings are known for their ability to disrupt microbial cell membranes and inhibit growth. Studies involving related compounds have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antimicrobial agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly against estrogen receptor-positive breast cancer cells. Similar triazole-containing compounds have been evaluated for their cytotoxic effects on cancer cell lines using assays like the Sulforhodamine B assay. These studies indicate that the compound may induce apoptosis or inhibit cell proliferation in cancerous cells .
Anti-inflammatory Effects
In silico studies suggest that derivatives of this compound may act as inhibitors of inflammatory pathways, particularly through interactions with enzymes like lipoxygenase. This positions the compound as a candidate for further development in treating inflammatory diseases .
Case Studies
Several studies have documented the synthesis and biological evaluation of hydrazone and triazole derivatives:
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Aromatic Systems : Biphenyl ethylidene may improve binding to hydrophobic protein pockets compared to smaller aromatic groups (e.g., ZE-4b/c’s 2-phenylmethylidene) .
- Triazole Substitution : Bulkier groups at position 4 (e.g., 4-methylphenyl in ) could sterically hinder interactions with biological targets compared to the target compound’s phenyl group.
Computational and Bioactivity Comparisons
Molecular Similarity and Docking
- Tanimoto Coefficients : Structural similarity metrics (e.g., Tanimoto > 0.5) suggest that compounds sharing the Murcko scaffold (1,2,4-triazole with aryl substitutions) cluster into related chemotypes . The target compound’s bromophenyl group may diverge significantly from methoxy or pyridine analogues, reducing similarity scores .
- Docking Affinity: Minor substituent changes (e.g., bromine to chlorine) can alter binding modes due to differences in van der Waals interactions and halogen bonding. For example, bromine’s larger atomic radius may fill hydrophobic pockets more effectively than chlorine .
Bioactivity Trends
While explicit bioactivity data for the target compound are unavailable, related compounds exhibit the following trends:
- Antimicrobial Activity : Pyridine-containing analogues (ZE-4b/c) show moderate activity against Gram-positive bacteria, attributed to their ability to disrupt cell wall synthesis .
- Enzyme Inhibition : Methoxy-substituted triazoles () demonstrate higher inhibitory activity against cyclooxygenase-2 (COX-2) than halogenated variants, likely due to electron-donating effects stabilizing enzyme interactions .
Biological Activity
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by data tables and case studies.
Molecular Formula and Weight
- Molecular Formula : C32H29N5O2S
- Molecular Weight : 547.7 g/mol
IUPAC Name
The IUPAC name for this compound is:
Antimicrobial Activity
Recent studies have demonstrated that hydrazone derivatives like this compound exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
Antitumor Activity
The compound has also shown promising results in antitumor assays. For instance, in vitro studies indicated its effectiveness against several cancer cell lines:
The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors associated with cellular proliferation and survival pathways. The triazole moiety may interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, while the biphenyl structure enhances lipophilicity and cellular uptake.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various hydrazone derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Properties
In a comparative analysis of various hydrazone derivatives on human cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a promising avenue for further development in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
